molecular formula C22H20N2O6S B6568472 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 946258-22-6

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B6568472
CAS No.: 946258-22-6
M. Wt: 440.5 g/mol
InChI Key: CZWZTYHESYNRDO-UHFFFAOYSA-N
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Description

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound known for its versatile chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a furan ring, a tetrahydroquinoline structure, and a benzodioxine moiety, which contribute to its unique chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Furan-2-Carbonyl Incorporation: : The synthesis typically starts with the functionalization of furan, introducing a carbonyl group at the 2-position through Friedel-Crafts acylation using furan and an acyl chloride, often in the presence of a Lewis acid catalyst like aluminum chloride.

  • Formation of Tetrahydroquinoline: : The next step involves the formation of the tetrahydroquinoline ring. This can be achieved via Povarov reaction, where an aniline derivative, an aldehyde, and an alkene undergo a cyclization process.

  • Sulfonamide Introduction: : Finally, the sulfonamide group is introduced through sulfonation followed by amination. This involves treating a benzodioxine derivative with sulfur trioxide or chlorosulfonic acid, followed by the reaction with an amine to form the sulfonamide linkage.

Industrial Production Methods

The industrial-scale production of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide often employs batch reactors under controlled temperature and pressure conditions to ensure high yield and purity. The process is typically optimized to minimize side reactions and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The furan ring can be susceptible to oxidation, forming various carbonyl-containing products.

  • Reduction: : Reduction of the carbonyl group in the furan moiety can lead to the formation of alcohol derivatives.

  • Substitution: : The sulfonamide group can undergo nucleophilic substitution, where the sulfonyl chloride intermediate reacts with different nucleophiles to form diverse sulfonamide derivatives.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

  • Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Nucleophiles like amines or thiols, typically in the presence of a base such as pyridine or triethylamine.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols.

  • Substitution: : Formation of new sulfonamide derivatives.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a ligand in metal-catalyzed reactions, enhancing reaction rates and selectivity.

  • Material Science: : Incorporated into polymer matrices to impart specific properties such as conductivity or thermal stability.

Biology

  • Enzyme Inhibition: : Acts as an inhibitor for various enzymes, providing a tool for studying enzyme mechanisms and functions.

  • Biomolecular Interactions: : Used to study interactions with proteins and nucleic acids, shedding light on molecular recognition processes.

Medicine

  • Drug Development: : Explored for its potential as a pharmacophore in the design of new therapeutic agents targeting specific biological pathways.

  • Diagnostic Agents: : Used in the development of diagnostic probes for imaging and detection of diseases.

Industry

  • Chemical Manufacturing: : Employed as an intermediate in the synthesis of complex organic molecules.

  • Pharmaceuticals: : Used in the production of active pharmaceutical ingredients (APIs) and formulation of drug products.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings facilitate stacking interactions, enhancing binding affinity. These interactions can modulate the activity of the target, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Other Compounds

Compared to similar compounds, N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. For example:

  • N-(quinolin-6-yl)-sulfonamide: : Lacks the furan-carbonyl group, affecting its chemical reactivity and potential biological activity.

  • 1,4-Benzodioxine-6-sulfonamide: : Does not have the tetrahydroquinoline moiety, altering its overall structural and functional properties.

List of Similar Compounds

  • N-(quinolin-6-yl)-sulfonamide

  • 1,4-Benzodioxine-6-sulfonamide

  • Furan-2-carbonyl derivatives

  • Tetrahydroquinoline derivatives

This article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, applications, mechanism of action, and comparison with similar compounds. Whether you are a chemist, biologist, or industry professional, this compound offers numerous opportunities for research and innovation.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O6S/c25-22(20-4-2-10-28-20)24-9-1-3-15-13-16(5-7-18(15)24)23-31(26,27)17-6-8-19-21(14-17)30-12-11-29-19/h2,4-8,10,13-14,23H,1,3,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWZTYHESYNRDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)N(C1)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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